Enzymatic Potency Comparison: Steroid sulfatase-IN-7 vs. Irosustat (STX64/BN83495) in Human Placental STS Assay
Steroid sulfatase-IN-7 exhibits an IC50 of 0.05 nM against human placental STS, representing a 160-fold improvement in enzymatic potency compared to Irosustat (STX64, BN83495), the first-in-class clinical STS inhibitor with an IC50 of 8 nM [1]. Both compounds were evaluated in placental microsomal assay systems measuring STS activity, enabling direct cross-study comparability [1].
| Evidence Dimension | STS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.05 nM |
| Comparator Or Baseline | Irosustat (STX64, BN83495): 8 nM |
| Quantified Difference | 160-fold more potent (8 nM / 0.05 nM) |
| Conditions | Human placental STS microsomal assay |
Why This Matters
A 160-fold potency advantage enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target effects and compound consumption in research applications.
- [1] Chiu PF, et al. Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. Bioorg Chem. 2023 Sep;138:106581. View Source
